2,5-Dichloro-7-fluoro-1,3-benzoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H2Cl2FNO |
|---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
2,5-dichloro-7-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2Cl2FNO/c8-3-1-4(10)6-5(2-3)11-7(9)12-6/h1-2H |
InChI Key |
WZCCHXOXUVSSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)Cl)F)Cl |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2,5 Dichloro 7 Fluoro 1,3 Benzoxazole and Analogues
Precursor Synthesis and Functional Group Transformations
The foundation of a successful benzoxazole (B165842) synthesis lies in the preparation of appropriately substituted precursors. The two primary components for the classical construction of the benzoxazole ring are an ortho-aminophenol and a carbonyl-containing species or its equivalent.
Halogenated Phenol Precursors for Benzoxazole Annulation
The synthesis of the target molecule, 2,5-Dichloro-7-fluoro-1,3-benzoxazole (B6220201), would necessitate a key precursor: 2-amino-4,6-dichloro-3-fluorophenol. The synthesis of such highly substituted aminophenols is a significant challenge. General routes to halogenated aminophenols often begin with the corresponding nitrophenols, which can undergo selective halogenation followed by reduction of the nitro group.
For instance, the synthesis could start from a commercially available fluorophenol, which would then undergo regioselective chlorination and nitration. The precise order of these steps is crucial to achieve the desired substitution pattern due to the directing effects of the existing substituents on the aromatic ring. Subsequent reduction of the nitro group, often achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride, would yield the required halogenated o-aminophenol.
Table 1: Examples of Halogenated Phenol Precursors and their Synthetic Utility
| Precursor | Target Benzoxazole Moiety | Synthetic Approach |
| 2-Amino-4-chlorophenol | 5-Chlorobenzoxazole derivatives | Condensation with carboxylic acids or aldehydes |
| 2-Amino-4,6-dichlorophenol | 5,7-Dichlorobenzoxazole derivatives researchgate.net | Cyclization with various reagents researchgate.net |
| 2-Amino-4-bromophenol | 5-Bromobenzoxazole derivatives ijpbs.com | Reaction with pyridin-2-amine derivatives ijpbs.com |
Derivatization of Aromatic Amines with Defined Halogenation Patterns
An alternative strategy involves starting with a pre-halogenated aniline (B41778) and introducing the ortho-hydroxyl group. This can be a more complex route. Another approach builds the benzoxazole ring from an o-haloanilide through an intramolecular cyclization. This method complements the traditional strategies that start from 2-aminophenols. For example, a general method for forming benzoxazoles involves the copper-catalyzed cyclization of o-halobenzanilides. acs.org This approach is versatile and can be applied to a library of benzoxazoles with various substitutions. acs.org
The synthesis of precursors with defined halogenation patterns often requires multi-step sequences involving protection-deprotection strategies and regioselective halogenation reactions. The choice of halogenating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) and reaction conditions plays a pivotal role in achieving the desired isomer.
Direct Annulation and Cyclization Approaches
Once the requisite precursors are in hand, the formation of the benzoxazole ring can be achieved through several methods, ranging from classical condensation reactions to modern metal-catalyzed processes.
One-Pot Cyclocondensation Reactions
One-pot syntheses are highly valued for their efficiency, reducing the need for isolation of intermediates and minimizing waste. researchgate.net A common one-pot method for benzoxazole synthesis is the condensation of a 2-aminophenol (B121084) with a carboxylic acid, aldehyde, or orthoester. ijpbs.comorganic-chemistry.orgresearchgate.net For the synthesis of a 2-chloro-substituted benzoxazole, a suitable one-carbon synthon is required.
For example, the reaction of a 2-aminophenol with trichloroacetonitrile (B146778) can yield 2-trichloromethylbenzoxazoles, which can be a precursor to 2-chlorobenzoxazoles. acs.orgbath.ac.uk Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions, often leading to higher yields and shorter reaction times. researchgate.net A convenient microwave-assisted, one-pot synthesis of benzoxazoles has been developed starting from a nitrophenol and a carboxylic acid, involving an initial reduction of the nitro group followed by cyclization. researchgate.net
Table 2: Comparison of One-Pot Methodologies for Benzoxazole Synthesis
| Reagents | Catalyst/Conditions | Key Features |
| 2-Aminophenol, Aldehyde | Molecular Sieve researchgate.net | Environmentally friendly, avoids hazardous reagents researchgate.net |
| 2-Aminophenol, Aldehyde | HAuCl₄·4H₂O, O₂ atmosphere nih.gov | High yields, solvent-free option available nih.gov |
| Nitrophenol, Carboxylic Acid | Pd/C, Propylphosphonic anhydride (B1165640) (T3P), Microwave researchgate.net | Facile access to various 2-substituted benzoxazoles researchgate.net |
| 2-Aminophenol, Thioamide | Triphenylbismuth dichloride nih.gov | Mild conditions, applicable to 2-aryl and 2-alkyl benzoxazoles nih.gov |
Metal-Catalyzed Intramolecular Cyclizations
Transition metal catalysis offers powerful and versatile methods for constructing the benzoxazole ring system. rsc.org These methods often proceed under milder conditions and with greater functional group tolerance compared to classical methods.
Copper-Catalyzed Cyclizations: Copper catalysts are widely used for the intramolecular C-O bond formation required for benzoxazole synthesis. One approach involves the cyclization of o-haloanilides, where copper iodide (CuI) is often used in combination with a ligand like 1,10-phenanthroline. acs.org This method is effective for the synthesis of a variety of substituted benzoxazoles. acs.org Another copper-catalyzed route involves the hydroamination of alkynones with 2-aminophenols. rsc.org
Palladium-Catalyzed Cyclizations: Palladium catalysts are also employed in benzoxazole synthesis, for example, in reactions involving isocyanides and o-aminophenols. ijpbs.com Palladium-catalyzed methods can offer high efficiency and broad substrate scope.
Cobalt-Catalyzed Cyclizations: Cobalt complexes have been shown to catalyze the intramolecular C-O cross-coupling of N-(2-bromophenyl)benzamides to afford substituted benzoxazoles in the presence of a base like K₂CO₃.
Platinum-Catalyzed Synthesis: Platinum salts, such as PtCl₄, can catalyze the reaction between 2-aminophenols and halogenated nitriles to form benzoxazoles. acs.orgacs.org This method provides flexibility in the choice of reaction conditions. acs.orgacs.org
Green Chemistry Principles in Benzoxazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzoxazoles to minimize environmental impact. jetir.org This involves the use of greener solvents, catalysts, and energy sources.
Aqueous Media: The use of water as a solvent is a key aspect of green chemistry. rsc.org Efficient methods for the synthesis of benzoxazole derivatives have been developed in aqueous media using reusable catalysts like samarium triflate. organic-chemistry.org
Catalyst-Free Methods: In some cases, the synthesis of benzoxazoles can be achieved without a catalyst, for example, by reacting 2-aminophenols with di- or trichloroacetonitrile in a green solvent like methanol. acs.org This approach avoids the use of exogenous acids or bases. acs.org
Ultrasound and Microwave Irradiation: The use of alternative energy sources like ultrasound and microwave irradiation can lead to shorter reaction times, higher yields, and often solvent-free conditions. nih.gov A green method for the synthesis of benzoxazoles has been reported using a magnetic nanoparticle-supported Lewis acidic ionic liquid under solvent-free ultrasound irradiation. nih.gov
Atom Economy: Developing reactions with high atom economy is a central goal of green chemistry. One-pot reactions and catalytic cycles that minimize waste products are favored. nih.gov
The application of these green methodologies not only reduces the environmental footprint of benzoxazole synthesis but can also lead to more efficient and cost-effective processes.
Regioselective Halogenation and Fluorination Strategies
Achieving the precise 2,5-dichloro-7-fluoro substitution pattern on the 1,3-benzoxazole core requires carefully controlled halogenation and fluorination reactions. The regioselectivity of these reactions is paramount and is often directed by the existing substituents and the choice of reagents and catalysts.
The introduction of chlorine atoms at the C-5 and C-7 positions of a pre-fluorinated benzoxazole precursor is a key synthetic step. Electrophilic aromatic substitution is the primary mechanism for this transformation. The directing effects of the fused oxazole (B20620) ring and the fluorine atom influence the positions of chlorination.
Palladium-catalyzed chlorination has emerged as an efficient protocol for the halogenation of 2-arylbenzoxazoles. globethesis.com For instance, using N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a palladium catalyst can achieve chlorination on the benzene (B151609) ring of the benzoxazole moiety. globethesis.comnih.gov While this process is described as an electrophilic substitution, the specific regioselectivity can be influenced by the catalyst system and reaction conditions. nih.gov The synthesis of related dichlorobenzoxazoles, such as 5,7-dichloro-1,3-benzoxazole derivatives, often starts from appropriately substituted 2-aminophenols, indicating that the chlorine atoms can be incorporated before the cyclization to form the benzoxazole ring. researchgate.netresearchgate.net
A general procedure for synthesizing 2,5-dichlorobenzoxazole involves the treatment of 5-chloro-2-mercaptobenzoxazole (B1348873) with thionyl chloride and N,N-dimethylformamide. chemicalbook.com This highlights a strategy where one chlorine is present on the benzene ring prior to the introduction of the second chlorine at the C-2 position.
Table 1: Selected Methods for Chlorination of Benzoxazole Systems
| Catalyst/Reagent | Chlorinating Agent | Position of Chlorination | Reference |
|---|---|---|---|
| Palladium Acetate | N-chlorosuccinimide (NCS) | Para-position to the nitrogen atom | globethesis.com |
The term "stereoselective fluorination" typically applies to the creation of chiral centers. Since the benzoxazole core is aromatic and planar, this section will address the regioselective introduction of fluorine onto the heterocyclic system, a critical step in forming the 7-fluoro precursor. The incorporation of fluorine into heterocyclic molecules can significantly enhance their biological activities. researchgate.net
Electrophilic fluorinating reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely used for the direct fluorination of aromatic and heteroaromatic systems. nih.gov The regioselectivity of these reactions on a benzoxazole ring would be governed by the electronic properties of the substrate. For imidazo[1,2-a]pyridines, a related nitrogen-containing heterocycle, Selectfluor provides 3-fluorinated products with high regioselectivity. nih.gov Similar strategies could be adapted for the benzoxazole system, likely targeting electron-rich positions.
Furthermore, the synthesis of fluorinated benzoxazoles can be achieved by starting with fluorinated precursors, such as a fluorinated 2-aminophenol, which then undergoes cyclization to form the benzoxazole ring. This approach ensures the precise placement of the fluorine atom. The presence of fluorine substituents has been shown to improve the electro-optical properties of benzoxazole-containing liquid crystals, underscoring the importance of developing synthetic routes to these compounds. mdpi.comnih.gov
Post-Synthetic Functionalization of this compound
Post-synthetic functionalization offers a powerful strategy for diversifying the core structure of this compound, enabling the creation of a library of analogues for various applications. nih.govsemanticscholar.org This involves leveraging the reactivity of the existing halogen substituents and the C-2 position of the benzoxazole ring.
The chlorine atoms at the C-2 and C-5 positions serve as versatile handles for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds. nih.gov
The Suzuki-Miyaura coupling reaction is a highly efficient method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester. rsc.org This reaction is tolerant of a wide range of functional groups and has been successfully applied to various dichloro-heteroaromatics. researchgate.netresearchgate.netnih.gov By carefully selecting the catalyst (e.g., a palladium complex with appropriate ligands), base, and reaction conditions, it is possible to achieve selective coupling at either the C-2 or C-5 position, or disubstitution at both sites. nih.govresearchgate.net
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a direct method for the vinylation of the benzoxazole core at the chlorinated positions. libretexts.org The efficiency and regioselectivity of the Heck reaction can be influenced by the choice of palladium catalyst, ligands, and base. mdpi.com Dehydrogenative Heck reactions have also been developed for the direct alkenylation of benzoxazoles. mdpi.com
Table 2: Overview of Cross-Coupling Reactions on Halogenated Heterocycles
| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl halide + Aryl/vinyl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl, Aryl-Vinyl |
The C-2 position of the benzoxazole ring is susceptible to both direct C-H functionalization and modification if a leaving group (like chlorine) is present. mdpi.com Copper-mediated dehydrogenative cross-coupling reactions, for instance, can be used to functionalize the C-2 position of benzoxazoles. nih.gov
When the C-2 position is chlorinated, as in the target molecule, it becomes an electrophilic site amenable to nucleophilic substitution or cross-coupling reactions as described previously. Alternatively, if starting from a 5-chloro-7-fluoro-1,3-benzoxazole (B12864774) (with a hydrogen at C-2), direct C-H activation provides a route to introduce a variety of substituents. This approach is highly atom-economical. mdpi.com For the related benzimidazole (B57391) heterocycle, CuH-catalyzed methods have been developed for the enantioselective C-2 allylation, demonstrating the potential for sophisticated functionalization at this position. nih.gov
The functional groups introduced via post-synthetic modification can be further elaborated to construct hybrid molecules containing multiple heterocyclic rings. For example, a 2-hydrazino-1,3-benzoxazole (B85069) derivative can serve as a precursor for synthesizing fused heterocyclic systems like 1,2,4-triazoles and pyrazoles. researchgate.net
Starting with this compound, the C-2 chlorine can be displaced by a nucleophile such as hydrazine. The resulting 2-hydrazino intermediate can then be reacted with various reagents (e.g., aliphatic acids, active methylene (B1212753) compounds) to cyclize and form new heterocyclic rings attached to the benzoxazole core. researchgate.net Similarly, amination at the C-2 position, followed by reaction with cyanuric chloride, can lead to the synthesis of triazine-benzoxazole hybrids. olemiss.edu These strategies allow for the construction of complex molecular architectures with potentially novel biological or material properties.
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic and crystallographic data for the specific compound This compound is not publicly available.
While research exists for structurally related compounds, such as 2,5-dichloro-1,3-benzoxazole staigent.comchemicalbook.comhit2lead.comnih.gov and other halogenated benzoxazole derivatives nih.govresearchgate.net, this information cannot be used to accurately generate the specific data tables and detailed research findings requested for this compound without resulting in speculation.
Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline and content inclusions for the specified chemical compound. The generation of such an article would require access to primary research data that has not been published or is not indexed in the searched databases.
Advanced Spectroscopic and Crystallographic Characterization of 2,5 Dichloro 7 Fluoro 1,3 Benzoxazole
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Analysis of Vibrational Modes Associated with Halogen Substituents
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups and bonding within a molecule. For 2,5-Dichloro-7-fluoro-1,3-benzoxazole (B6220201), the vibrational modes associated with the carbon-halogen bonds are of particular diagnostic importance.
The C-Cl stretching vibrations in aromatic compounds typically appear in the fingerprint region of the IR spectrum, generally between 850 and 550 cm⁻¹. libretexts.org The precise frequency can be influenced by the substitution pattern on the benzene (B151609) ring. In this molecule, two distinct C-Cl stretching modes are expected, corresponding to the chlorine atoms at the C2 and C5 positions.
The carbon-fluorine (C-F) bond is stronger, and its stretching vibration consequently appears at a higher frequency, typically in the 1400-1000 cm⁻¹ range. This region can also contain other vibrations, such as ring stretching modes, but the C-F stretch is often characterized by a strong intensity in the IR spectrum. Computational studies on related fluorinated benzoxazoles have supported the assignment of C-F stretching modes in this region. nih.gov
Below is a table summarizing the expected vibrational frequencies for the halogen-related modes of this compound, based on data from analogous compounds. libretexts.orgnih.govesisresearch.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Bond(s) Involved |
| Aromatic C-F Stretch | 1250 - 1020 | C₇-F |
| Aromatic C-Cl Stretch | 850 - 550 | C₅-Cl |
| C-Cl Stretch (Oxazole Ring) | 850 - 550 | C₂-Cl |
| Aromatic C-H Bend (Out-of-Plane) | 900 - 675 | C₄-H, C₆-H |
This interactive table provides predicted data based on analogous compounds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity
High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique for confirming the elemental composition and structural integrity of a synthesized compound.
HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm) of the theoretical value. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₇H₂Cl₂FNO. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element.
The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺). The [M+2]⁺ peak will have an intensity approximately 64% of the [M]⁺ peak, and the [M+4]⁺ peak will be about 10% of the [M]⁺ peak, confirming the presence of two chlorine atoms. HRMS can resolve these isotopic peaks and confirm that their measured masses align with the theoretical values.
| Formula | Description | Isotope | Theoretical m/z |
| C₇H₂³⁵Cl₂FNO | Molecular Ion ([M]⁺) | Main Isotope | 204.9497 |
| C₇H₂³⁵Cl³⁷ClFNO | Isotopic Peak ([M+2]⁺) | +2 Da Isotope | 206.9468 |
| C₇H₂³⁷Cl₂FNO | Isotopic Peak ([M+4]⁺) | +4 Da Isotope | 208.9438 |
This interactive table displays the calculated theoretical m/z values for the molecular ion and its major isotopologues.
In addition to accurate mass determination, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides a roadmap of the molecule's structure. The fragmentation of halogenated aromatic compounds under electron ionization or collision-induced dissociation typically follows predictable pathways involving the loss of stable neutral molecules or radicals. mdpi.com
For this compound, the molecular ion ([M]⁺• at m/z ≈ 204.95) would be expected to undergo fragmentation through several key pathways:
Loss of a Chlorine Radical: A primary fragmentation event is often the cleavage of a C-Cl bond to lose a chlorine radical (•Cl), leading to a cation at m/z ≈ 169.98.
Loss of Carbon Monoxide: Following or preceding other fragmentations, the oxazole (B20620) ring can cleave to expel a neutral molecule of carbon monoxide (CO), resulting in a loss of 28 Da.
Halogen Loss Sequence: Sequential loss of the halogen atoms can occur. For instance, the loss of Cl followed by the loss of a fluorine radical (•F) or another chlorine radical.
Ring Cleavage: More complex fragmentation can involve the cleavage of the benzoxazole (B165842) ring system itself.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |
| 204.95 | •Cl | [C₇H₂ClFNO]⁺ | 169.98 |
| 204.95 | CO | [C₆H₂Cl₂FNO]⁺• | 176.95 |
| 169.98 | CO | [C₆H₂ClFNO]⁺ | 141.98 |
| 169.98 | •F | [C₇H₂ClNO]⁺ | 150.99 |
This interactive table outlines plausible fragmentation pathways for structural confirmation.
X-ray Crystallography for Solid-State Structure and Packing
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on molecular conformation, bond parameters, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its expected structural features can be inferred from crystallographic studies of closely related substituted benzoxazoles. nih.govmdpi.comresearchgate.net
The benzoxazole ring system is inherently aromatic and, therefore, expected to be essentially planar. researchgate.netnih.gov The chlorine and fluorine substituents would lie in this plane. X-ray diffraction analysis would provide precise measurements of all bond lengths and angles. The table below lists the expected bond parameters for the core benzoxazole structure, based on published data for similar molecules. nih.govresearchgate.net
| Bond | Expected Bond Length (Å) | Bond Angle | Expected Bond Angle (°) |
| C=N | 1.30 - 1.38 | C-O-C | 104 - 108 |
| C-O (ring) | 1.36 - 1.40 | O-C-N | 112 - 116 |
| C-Cl | 1.70 - 1.75 | C-N-C (in ring system) | 103 - 107 |
| C-F | 1.33 - 1.37 | C-C-Cl (aromatic) | 118 - 122 |
| C-C (aro) | 1.37 - 1.42 | C-C-F (aromatic) | 117 - 121 |
This interactive table presents typical bond parameters for benzoxazole derivatives based on existing crystallographic data.
In the absence of strong hydrogen bond donors, the crystal packing of this compound would be governed by weaker intermolecular forces, including halogen bonding and π-π stacking. nih.gov
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.govijres.org The chlorine and fluorine atoms in the molecule create regions of positive electrostatic potential (σ-holes) along the axis of the C-Cl and C-F bonds. These σ-holes can interact favorably with electron-rich regions on adjacent molecules, such as the nitrogen or oxygen atoms of the oxazole ring. Potential halogen bonds would include:
C₅-Cl···N
C₂-Cl···N
C₇-F···N
C-Cl···O
C-F···O
π-π Stacking: The planar, electron-deficient aromatic system of the molecule would favor face-to-face π-π stacking interactions, which contribute significantly to the stability of the crystal lattice. These interactions involve the overlap of the π-orbitals of adjacent benzoxazole rings. Analysis of the crystal structure would reveal the centroid-to-centroid distances and slip angles characteristic of these stacking arrangements.
Crystal Packing and Supramolecular Assembly
The solid-state arrangement of this compound is anticipated to be governed by a combination of non-covalent interactions, leading to a stable and organized crystal lattice. The interplay of these forces dictates the macroscopic properties of the crystalline material.
Key intermolecular interactions expected to influence the crystal packing include:
π-π Stacking: The planar, aromatic benzoxazole core is conducive to π-π stacking interactions. In similar heterocyclic structures, these interactions are a dominant force in crystal assembly, where parallel aromatic rings of adjacent molecules align to minimize repulsion and maximize attraction. rsc.org The presence of electron-withdrawing halogen substituents can further modulate the electron density of the aromatic system, potentially enhancing these stacking interactions.
van der Waals Forces: These non-specific attractive and repulsive forces are fundamental to the packing of all molecules and will play a crucial role in the close packing of this compound molecules in the crystal lattice.
The spatial arrangement of the halogen substituents will likely induce a distorted or slipped π-π stacking geometry to optimize intermolecular contacts and minimize steric hindrance. mdpi.com The supramolecular assembly will, therefore, be a complex interplay of these forces, resulting in a unique three-dimensional crystalline architecture.
| Interaction Type | Description | Expected Role in Crystal Packing |
|---|---|---|
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Major contributor to the stabilization of the crystal lattice, likely in a slipped or parallel-displaced conformation. |
| Halogen Bonding | Directional interaction involving chlorine atoms as halogen bond donors. | Contributes to the directionality and stability of the supramolecular assembly. |
| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles arising from C-Cl and C-F bonds. | Influences the relative orientation of neighboring molecules. |
| van der Waals Forces | Isotropic, short-range attractive forces. | Governs the overall close packing and density of the crystal. |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules. The absorption of ultraviolet or visible light by this compound would correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones.
Based on the spectroscopy of related benzoxazole derivatives, the UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands in the ultraviolet region. scielo.brcdnsciencepub.com These absorptions are primarily attributed to π-π* electronic transitions within the conjugated aromatic system. nih.gov
Characterization of Chromophores and Conjugation Systems
The primary chromophore in this compound is the benzoxazole ring system itself. This bicyclic aromatic structure contains a conjugated system of π-electrons that are readily excitable by UV radiation. The electronic transitions observed in the UV-Vis spectrum are characteristic of this conjugated system.
The main electronic transitions are expected to be of the π-π* type, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The presence of the chlorine and fluorine substituents, being electron-withdrawing, is likely to influence the energy levels of the molecular orbitals. These halogen atoms can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax) compared to the unsubstituted benzoxazole, depending on the interplay of their inductive and mesomeric effects. The presence of non-bonding electrons on the oxygen and nitrogen atoms of the oxazole ring may also give rise to n-π* transitions, although these are typically weaker and may be obscured by the more intense π-π* bands. cdnsciencepub.com
Solvent Effects on Electronic Spectra
The electronic absorption spectrum of this compound is expected to exhibit solvatochromism, meaning the position, and sometimes the intensity, of the absorption bands will change with the polarity of the solvent. wikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. nih.gov
Non-polar Solvents: In non-polar solvents such as hexane (B92381) or cyclohexane, the absorption spectrum would provide a baseline for the electronic transitions with minimal solute-solvent interactions.
Polar Aprotic Solvents: In polar aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions between the solvent and the polar solute molecule will stabilize both the ground and excited states, but often to different extents. This can lead to a shift in the absorption maximum.
Polar Protic Solvents: In polar protic solvents such as ethanol (B145695) or water, hydrogen bonding interactions can occur with the nitrogen and oxygen atoms of the benzoxazole ring. These specific interactions can significantly affect the energy of the electronic states and lead to noticeable shifts in the λmax. researchgate.net
Generally, for π-π* transitions, an increase in solvent polarity often leads to a bathochromic shift (red shift), as the more polar excited state is stabilized to a greater extent than the ground state. researchgate.net However, the specific nature of the solvatochromic shift (bathochromic or hypsochromic) will depend on the change in the dipole moment of the molecule upon electronic excitation.
| Solvent | Polarity (Dielectric Constant, ε) | Expected Shift in λmax (relative to non-polar) | Primary Interaction Type |
|---|---|---|---|
| Hexane | 1.88 | Reference (minimal shift) | van der Waals forces |
| Dichloromethane | 8.93 | Slight bathochromic shift | Dipole-dipole interactions |
| Acetonitrile | 37.5 | Moderate bathochromic shift | Dipole-dipole interactions |
| Ethanol | 24.5 | Significant bathochromic shift | Hydrogen bonding, dipole-dipole |
| Water | 80.1 | Largest bathochromic shift | Hydrogen bonding, dipole-dipole |
Computational Chemistry and Theoretical Investigations of 2,5 Dichloro 7 Fluoro 1,3 Benzoxazole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, electronic properties, and reactivity. For related benzoxazole (B165842) compounds, DFT calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p). researchgate.netsemanticscholar.org
Geometry Optimization and Conformational Analysis
The first step in a computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like 2,5-Dichloro-7-fluoro-1,3-benzoxazole (B6220201), which has a rigid bicyclic structure, the analysis would confirm the planarity of the benzoxazole ring system and calculate key bond lengths, bond angles, and dihedral angles. While no specific optimized geometry data for this compound was found, studies on similar molecules like 2-phenylbenzoxazole (B188899) and other halogenated derivatives confirm the reliability of DFT in predicting these structural parameters, which often show good agreement with experimental X-ray diffraction data. semanticscholar.org
Electronic Structure Analysis (HOMO-LUMO Energies)
The electronic structure of a molecule is crucial for understanding its chemical behavior. Key to this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org
Interactive Data Table: Hypothetical HOMO-LUMO Data
No specific data is available for this compound. The table below is a template illustrating how such data would be presented.
| Parameter | Energy (eV) |
| HOMO | Value not available |
| LUMO | Value not available |
| Energy Gap (ΔE) | Value not available |
Spin Density Distribution and Radical Reactivity
Spin density analysis is performed on molecules with unpaired electrons (radicals) to understand the distribution of the unpaired electron across the molecule. This is crucial for predicting the sites most susceptible to radical attack. For the neutral, closed-shell this compound molecule, this analysis is not directly applicable. However, it would become relevant if studying its radical cation or anion to determine how the charge and spin are distributed after gaining or losing an electron.
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors
FMO theory uses the HOMO and LUMO energies to predict and explain chemical reactivity. From these energies, various global and local reactivity descriptors can be calculated to provide quantitative insights into the chemical behavior of a molecule. researchgate.net
Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electronegativity (χ): The power of a species to attract electrons, calculated as χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ). It describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge. It is calculated as ω = μ² / (2η). This index helps to classify molecules as strong or weak electrophiles.
Interactive Data Table: Hypothetical Global Reactivity Descriptors
No specific data is available for this compound. The table below is a template illustrating how such data would be presented.
| Descriptor | Formula | Value |
| Ionization Potential (I) | -EHOMO | Value not available |
| Electron Affinity (A) | -ELUMO | Value not available |
| Hardness (η) | (I - A) / 2 | Value not available |
| Softness (S) | 1 / η | Value not available |
| Electronegativity (χ) | (I + A) / 2 | Value not available |
| Electrophilicity Index (ω) | μ² / (2η) | Value not available |
Molecular Docking and Simulation Studies (Focus on Molecular Interactions, not Clinical Efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are instrumental in understanding the molecular basis of a ligand's interaction with a biological target at the atomic level.
While specific docking studies for this compound are not extensively documented in publicly available literature, the broader class of benzoxazole derivatives has been the subject of numerous molecular docking investigations to elucidate their interactions with various biological macromolecules. These studies provide a framework for predicting the potential interactions of the title compound.
A hypothetical interaction profile for this compound with a generic protein active site might involve the following:
Hydrogen Bonding: The nitrogen and oxygen atoms of the oxazole (B20620) ring can act as hydrogen bond acceptors.
Hydrophobic Interactions: The benzene (B151609) ring and the halogen substituents can engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonding: The chlorine atoms could form halogen bonds with electron-donating atoms in the protein backbone or side chains.
Table 1: Potential Molecular Interactions of this compound with Biological Macromolecules
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Oxazole Nitrogen, Oxazole Oxygen, Fluorine | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Hydrophobic Interactions | Benzene Ring, Chlorine Atoms | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| Halogen Bonding | Chlorine Atoms | Electron-rich atoms (e.g., Oxygen in backbone carbonyl) |
The binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the binding between a ligand and its target. Molecular docking simulations can provide an estimate of the binding energy, which is correlated with the binding affinity.
For benzoxazole derivatives, studies have shown that substituents on the benzoxazole core significantly influence binding affinity. mdpi.com The electronic and steric properties of the substituents can either enhance or diminish the interaction with the target protein. In the case of this compound, the electron-withdrawing nature of the halogen atoms would affect the electron density distribution of the molecule, thereby influencing its ability to interact with the protein's active site.
The principles of molecular recognition involve the specific interactions that govern the binding of a ligand to its receptor. These include shape complementarity, where the ligand fits snugly into the binding pocket, and electronic complementarity, where the electrostatic and hydrophobic properties of the ligand and receptor are well-matched. Computational studies on related benzoxazoles have been used to understand these recognition principles and to design more potent and selective inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to Mechanistic and In Vitro Studies)
QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the 3D arrangement of atoms.
Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule.
For this compound, a variety of molecular descriptors could be calculated to build a QSAR model.
Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Topological | Molecular Weight | Size of the molecule |
| Geometrical | Molecular Surface Area | Shape and size of the molecule |
| Electronic | Dipole Moment | Polarity of the molecule |
| Hydrophobic | LogP | Lipophilicity of the molecule |
Once the molecular descriptors are calculated for a series of related compounds with known activities, statistical methods are used to develop a predictive model. Machine learning algorithms are increasingly being used to build these models. nih.gov These models can then be used to predict the chemical reactivity or in vitro biological action of new compounds like this compound.
While a specific QSAR model for this compound is not available, the general approach has been successfully applied to other classes of heterocyclic compounds to predict their biological activities. nih.gov For instance, QSAR models have been developed for benzimidazole (B57391) derivatives to predict their antiproliferative activity. nih.gov Such models can guide the synthesis of new derivatives with improved activity by identifying the key structural features that are important for the desired biological effect. The development of predictive QSAR models for benzoxazoles could accelerate the discovery of new lead compounds for various therapeutic targets.
Chemical Reactivity and Transformation Pathways of 2,5 Dichloro 7 Fluoro 1,3 Benzoxazole
Reactivity of Halogen Substituents
The halogen atoms on the benzene (B151609) ring of 2,5-dichloro-7-fluoro-1,3-benzoxazole (B6220201) are key sites for chemical modification. Their reactivity is largely governed by their position relative to the oxazole (B20620) ring and to each other, which influences their susceptibility to various substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a probable reaction pathway for the halogen substituents on the benzoxazole (B165842) ring, particularly when the ring is activated by electron-withdrawing groups. In the case of this compound, the oxazole moiety itself can influence the electron density of the benzene ring.
The relative reactivity of the halogens in SNAr reactions generally follows the order F > Cl > Br > I, as fluorine is the most electronegative and can better stabilize the intermediate Meisenheimer complex. However, the position of the halogen also plays a crucial role. The chlorine at the C5 position is likely to be more susceptible to nucleophilic attack than the one at C2, due to the electronic influence of the fused oxazole ring. The fluorine at C7 is also a potential site for substitution.
Table 1: Predicted Regioselectivity in SNAr Reactions of this compound
| Nucleophile | Predicted Major Product | Predicted Minor Product |
| Sodium methoxide | 5-Chloro-7-fluoro-2-methoxy-1,3-benzoxazole | 2,5-Dichloro-7-methoxy-1,3-benzoxazole |
| Ammonia | 5-Chloro-7-fluoro-1,3-benzoxazol-2-amine | 2,5-Dichloro-7-amino-1,3-benzoxazole |
| Piperidine | 5-Chloro-7-fluoro-2-(piperidin-1-yl)-1,3-benzoxazole | 2,5-Dichloro-7-(piperidin-1-yl)-1,3-benzoxazole |
Note: The predicted outcomes in this table are based on general principles of SNAr reactivity and have not been experimentally verified for this specific compound.
Metal-Mediated Cross-Coupling Reactions at Dichloro Positions
Metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bonds at the C2 and C5 positions in such reactions is a key consideration. Generally, the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond follows the trend C-I > C-Br > C-Cl. While C-Cl bonds are less reactive, suitable ligands and reaction conditions can facilitate their coupling.
Site-selectivity in dihalogenated heterocycles is often influenced by both electronic and steric factors. For dihalopyridines, for instance, the halide adjacent to the nitrogen is typically more reactive. nih.gov In the context of this compound, the C2-Cl bond, being part of the oxazole ring, may exhibit different reactivity compared to the C5-Cl bond on the benzene ring. Selective Suzuki-Miyaura coupling reactions have been reported for 2,6-dichlorobenzoxazole, showing a preference for reaction at the C2 position. rsc.org
Table 2: Potential Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid | Catalyst/Ligand System | Potential Product(s) |
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Chloro-7-fluoro-2-phenyl-1,3-benzoxazole and/or 2-Chloro-7-fluoro-5-phenyl-1,3-benzoxazole |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) / K₂CO₃ | 5-Chloro-7-fluoro-2-(4-methoxyphenyl)-1,3-benzoxazole and/or 2-Chloro-7-fluoro-5-(4-methoxyphenyl)-1,3-benzoxazole |
Note: The products listed represent potential outcomes and the regioselectivity would need to be determined experimentally.
Directed Ortho-Metalation and Subsequent Reactions
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. harvard.eduunito.itdiva-portal.org In this compound, the oxazole nitrogen and oxygen atoms could potentially act as directing groups.
The most acidic proton on the benzene ring is likely the one at the C4 position, being ortho to the oxazole oxygen and meta to the fluorine. The fluorine at C7 could also direct metalation to the C6 position, though this is flanked by two halogen substituents, which may introduce steric hindrance. The choice of the organolithium base is critical in achieving the desired regioselectivity. unito.it
Table 3: Plausible Directed Ortho-Metalation Reactions
| Directing Group | Base | Electrophile | Predicted Product |
| Oxazole Oxygen/Nitrogen | n-BuLi | DMF | This compound-4-carbaldehyde |
| Oxazole Oxygen/Nitrogen | LDA | I₂ | 2,5-Dichloro-7-fluoro-4-iodo-1,3-benzoxazole |
| Fluorine | s-BuLi/TMEDA | (CH₃)₃SiCl | 2,5-Dichloro-6-((trimethylsilyl)methyl)-7-fluoro-1,3-benzoxazole |
Note: These are hypothetical reaction pathways based on the principles of directed ortho-metalation.
Reactions Involving the Oxazole Ring
The benzoxazole ring system, while aromatic, possesses its own characteristic reactivity, which can be influenced by the electron-withdrawing halogen substituents on the fused benzene ring.
Electrophilic and Nucleophilic Attack on the Heteroaromatic System
The oxazole ring is generally considered to be electron-rich and can undergo electrophilic substitution, although it is less reactive than pyrrole (B145914) or furan. The presence of the electron-withdrawing chloro and fluoro substituents on the benzene ring would further deactivate the entire system towards electrophilic attack. If a reaction were to occur, it would likely be directed to the C2 position, which is the most nucleophilic carbon in the oxazole ring. slideshare.net
Conversely, the electron-deficient nature of the benzoxazole ring in this compound, enhanced by the halogens, might render it susceptible to nucleophilic attack, particularly at the C2 position. However, such reactions are less common for the parent oxazole ring and often require activation. slideshare.net
Ring-Opening and Rearrangement Reactions
Benzoxazole rings can undergo ring-opening reactions under certain conditions, such as treatment with strong acids or bases, or through reductive cleavage. The stability of the oxazole ring in this compound would be influenced by the attached halogens. These electron-withdrawing groups could potentially stabilize the ring towards certain degradation pathways.
Rearrangement reactions of the benzoxazole skeleton are not common but could potentially be induced under photochemical or thermal conditions. The specific substitution pattern of this compound might lead to unique rearrangement pathways, although such reactions have not been documented for this particular molecule.
Cycloaddition Reactions and Formation of Fused Systems
The benzoxazole scaffold, while aromatic, can participate in cycloaddition reactions, particularly those that disrupt the aromaticity of the benzene ring to form more complex, fused heterocyclic systems. The presence of electron-withdrawing chloro and fluoro substituents on the benzene ring of this compound is expected to influence its reactivity in these transformations, primarily by affecting the electron density of the bicyclic system.
One of the notable cycloaddition reactions involving benzoxazoles is the dearomative [3+2] cycloaddition. Research has demonstrated that benzoxazoles can react with highly strained dienophiles, such as 1,2-diphenylcyclopropenone, in a phosphine-catalyzed reaction. nih.gov This process leads to the formation of a fused polycyclic system, effectively breaking the aromaticity of the benzoxazole's benzene ring to create new carbon-carbon bonds. In the case of this compound, the electron-deficient nature of the benzene ring could potentially enhance its reactivity towards electron-rich partners in such cycloadditions, although steric hindrance from the C5-chloro substituent might play a role.
The general mechanism for this type of reaction involves the activation of the cyclopropenone by the phosphine (B1218219) catalyst to form a zwitterionic intermediate. This intermediate then undergoes a nucleophilic dearomative attack from the benzoxazole. nih.gov Subsequent cyclization and elimination of the phosphine catalyst yield the final fused product. The substitution pattern on the benzoxazole ring has been shown to affect the reaction yields, with both electron-donating and electron-withdrawing groups being tolerated. nih.gov
Table 1: Predicted Reactivity in [3+2] Cycloaddition with 1,2-diphenylcyclopropenone
| Substrate | Expected Product Type | Influence of Substituents |
|---|
While benzoxazoles are not typical dienes for Diels-Alder or [4+2] cycloadditions due to their aromaticity, highly electron-deficient benzoxadiazoles, which are structurally related, have been shown to undergo [4+2]-cycloaddition reactions. researchgate.net This suggests that under specific conditions or with highly reactive dienophiles, the benzene ring of this compound might exhibit some dienic character. However, this reactivity is not commonly observed for benzoxazoles themselves.
Another potential pathway to fused systems is through 1,3-dipolar cycloadditions. While the benzoxazole ring itself is not a typical 1,3-dipole, it can be a dipolarophile. More commonly, functional groups attached to the benzoxazole core can undergo 1,3-dipolar cycloadditions to build fused rings. For instance, if a nitrile oxide were generated from a precursor at the C2 position, it could undergo cycloaddition with an aryne to form a fused isoxazole (B147169) ring. nih.gov
Exploration of Radical Reactions and Oxidation/Reduction Pathways
The halogen substituents and the heteroatoms in this compound provide sites for potential radical reactions and redox chemistry.
Radical Reactions:
The carbon-halogen bonds on the benzene ring are potential sites for radical reactions. Specifically, carbon-chlorine bonds can undergo homolytic cleavage under photochemical or radical-initiating conditions. While direct studies on this compound are not available, research on related compounds like 2-(halophenyl)benzoxazoles has shown that photodehalogenation can occur. This suggests that under UV irradiation, it might be possible to selectively cleave one of the C-Cl bonds, leading to a radical intermediate that could be trapped or undergo further reactions. The C-F bond is significantly stronger and less likely to undergo homolytic cleavage under similar conditions.
Furthermore, the generation of radical species can be initiated at other positions. For example, direct photoexcitation of related benzothiazolines has been shown to generate acyl radicals from a C2-substituent. mdpi.com While the target molecule is unsubstituted at C2, this highlights the potential for radical generation if appropriate functionalization were present.
Oxidation Pathways:
The benzoxazole ring system is generally stable to oxidation. Most synthetic methods for benzoxazoles, in fact, involve an oxidative cyclization of a precursor Schiff base. tandfonline.com This inherent stability suggests that the core of this compound would be resistant to oxidation under mild conditions.
However, the nitrogen atom at position 3 possesses a lone pair of electrons and is a potential site for oxidation. Treatment with strong oxidizing agents, such as peroxy acids (e.g., m-CPBA) or a mixture of hydrogen peroxide and maleic anhydride (B1165640), could potentially lead to the formation of the corresponding benzoxazole-N-oxide. nih.gov The formation of N-oxides is a known reaction for many nitrogen-containing heterocycles. The electron-withdrawing halogen substituents on the benzene ring would likely make the nitrogen atom less nucleophilic and thus, more resistant to oxidation compared to an unsubstituted benzoxazole.
Table 2: Predicted Oxidation and Reduction Products
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Oxidation | m-CPBA or H₂O₂/Maleic Anhydride | This compound-3-oxide |
| Reduction | Catalytic Hydrogenation (forcing conditions) | Ring-opened products (e.g., substituted aminophenols) |
Reduction Pathways:
The aromatic benzoxazole ring is generally resistant to reduction. Catalytic hydrogenation under standard conditions (e.g., H₂, Pd/C) is unlikely to reduce the benzoxazole core without affecting other reducible functional groups that might be present on a more complex molecule. However, under more forcing conditions, such as high pressure and temperature with catalysts like ruthenium, cleavage of the N-O bond in the related benzisoxazole ring system has been observed. nih.gov By analogy, the reduction of this compound could potentially lead to the cleavage of the O-C2 bond and the N-C2 bond, resulting in ring-opened products like substituted 2-aminophenols.
The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can also be considered. While these reagents are highly effective for reducing carbonyls and other functional groups, their effect on a stable heterocyclic ring like benzoxazole is not well-documented in recent literature. chem-station.com It is plausible that such strong hydrides could lead to ring-opening reactions rather than a simple reduction of the aromatic system. For instance, copper hydride catalysis has been used for the N,O-reduction of 2,1-benzoisoxazoles, leading to 2-aminobenzophenones. rsc.org This suggests that metal hydrides can indeed promote the cleavage of the N-O bond in related five-membered heterocycles.
Applications of 2,5 Dichloro 7 Fluoro 1,3 Benzoxazole Derivatives in Advanced Chemical and Biological Research Excluding Clinical Human Trials
Role as Synthetic Intermediates and Building Blocks
The benzoxazole (B165842) core, particularly when substituted with electron-withdrawing groups like chlorine and fluorine, is an important structural motif in the development of novel chemical entities. nih.govnih.gov These derivatives are frequently employed as foundational building blocks for more complex molecules.
Construction of Complex Polycyclic Aromatic Systems
The 2,5-dichloro-7-fluoro-1,3-benzoxazole (B6220201) scaffold is instrumental in the synthesis of larger, more complex heterocyclic systems. Researchers have successfully synthesized new classes of compounds by fusing the 5,7-dichloro-1,3-benzoxazole nucleus with various aliphatic and aromatic groups. researchgate.net This strategy allows for the creation of diverse ring systems, such as 1,2,4-triazoles, pyrazoles, and triazine moieties, by reacting a hydrazino-substituted benzoxazole with reagents like aliphatic acids and active methylene (B1212753) compounds. researchgate.net This approach demonstrates the utility of the benzoxazole derivative as a versatile starting material for building polycyclic structures with potential applications in materials science and medicinal chemistry. researchgate.netmdpi.com The synthesis often involves cascade reactions where the benzoxazole precursor undergoes activation followed by nucleophilic addition and intramolecular cyclization to yield the final complex structure. nih.gov
Scaffold for Combinatorial Chemistry Libraries
The structural framework of this compound is an ideal scaffold for combinatorial chemistry. By systematically modifying different positions on the benzoxazole ring, chemists can generate large libraries of related compounds. These libraries are then screened for various biological activities, accelerating the discovery of new lead compounds. For instance, a series of novel 5,7-dichloro-1,3-benzoxazole derivatives were synthesized to create a library for screening cytotoxic, antimicrobial, antioxidant, and antilipase activities. researchgate.net This highlights the role of the benzoxazole core as a foundational structure upon which diverse functional groups can be appended to explore structure-activity relationships (SAR). researchgate.netresearchgate.net
Investigation of Molecular Interactions in Biological Systems (In Vitro/Mechanistic)
Derivatives of this compound have been extensively studied in vitro to understand their interactions with biological targets and their effects on cellular processes.
Studies on Enzyme Inhibition Mechanisms (e.g., Fructose-1,6-bisphosphatase 1)
Fructose-1,6-bisphosphatase (FBPase) is a key rate-limiting enzyme in the gluconeogenesis pathway, making it a significant target for the development of treatments for type 2 diabetes. researchgate.netnih.gov Benzoxazole derivatives have been identified as potential allosteric inhibitors of this enzyme. researchgate.netmdpi.com A series of novel benzoxazole benzenesulfonamides were synthesized and evaluated as inhibitors of Fructose-1,6-bisphosphatase 1 (FBPase-1). nih.gov Extensive SAR studies led to the identification of a potent inhibitor with an IC₅₀ value of 0.57 µM. researchgate.net Molecular modeling and X-ray crystallography have revealed that these inhibitors bind to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity. researchgate.netnih.gov These studies provide a structural basis for the high potency and selectivity of these compounds and offer insights for designing the next generation of FBPase inhibitors. nih.govmdpi.com
Disruption of Cellular Processes in Model Organisms
The antimicrobial effects of benzoxazole derivatives are attributed to their ability to disrupt essential cellular processes in microorganisms.
Inhibition of Glucosamine-6-Phosphate (GlcN-6-P) Synthase: Molecular docking studies have shown that 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) and its derivatives are potential inhibitors of GlcN-6-P synthase. researchgate.netresearchgate.net This enzyme is critical for the biosynthesis of amino sugars, which are essential precursors for building the bacterial cell wall. researchgate.net By inhibiting this enzyme, the benzoxazole derivatives disrupt cell wall formation, ultimately leading to bacterial cell death. researchgate.net
Inhibition of DNA Gyrase: Other studies suggest that the antibacterial activity of 2-substituted benzoxazole derivatives can be linked to the inhibition of DNA gyrase. nih.gov This enzyme is crucial for DNA replication, and its inhibition prevents the bacteria from multiplying. nih.gov
These mechanistic studies highlight how benzoxazole derivatives can selectively target microbial pathways that are absent in humans, providing a basis for their development as therapeutic agents.
Antimicrobial Activity Studies in In Vitro Models (Antibacterial, Antifungal, Antiprotozoal)
A significant body of research has focused on the in vitro antimicrobial properties of this compound derivatives against a wide range of pathogens. The presence of halogen atoms like chlorine and fluorine on the benzoxazole ring is often associated with enhanced antimicrobial activity. acgpubs.orgresearchgate.net
Antibacterial and Antifungal Activity: Numerous studies have demonstrated that these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govxjtlu.edu.cn For example, certain 5,7-dichloro-1,3-benzoxazole derivatives showed significant activity against various pathogenic bacteria. researchgate.netresearchgate.net Similarly, other synthesized benzoxazoles displayed promising antibacterial effects against Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, along with moderate antifungal activity against Aspergillus clavatus and Candida albicans. nih.govnih.gov
The table below summarizes the in vitro antimicrobial activity of selected benzoxazole derivatives from various studies.
| Compound Class | Target Organism | Activity Measurement | Result | Reference |
| 5,7-Dichloro-1,3-benzoxazole Derivatives | Gram-positive & Gram-negative bacteria | Agar well diffusion | Significant inhibition | researchgate.netresearchgate.net |
| 2-Substituted Benzoxazoles | Escherichia coli | MIC | Potent activity at 25 µg/mL | nih.gov |
| 2-Substituted Benzoxazoles | Candida albicans | MIC | Moderate activity | nih.gov |
| Fluorinated Benzimidazoles (related structures) | B. subtilis | MIC | 7.81 µg/mL | acgpubs.org |
| Fluorinated Benzimidazoles (related structures) | Gram-negative bacteria | MIC | 31.25 µg/mL | acgpubs.org |
Antiprotozoal Activity: Research has also extended to the evaluation of benzoxazole derivatives against protozoan parasites. A natural benzoxazole derivative, calcimycin, shows potent activity against Gram-positive bacteria. olemiss.edu Another derivative, N-(2-benzoxazole-2-ylphenyl)benzamide, has demonstrated remarkable activity against Plasmodium falciparum, the parasite responsible for malaria, with a 97% inhibition rate at a concentration of 4.8 µg/mL. olemiss.edu These findings underscore the potential of the benzoxazole scaffold in the development of novel antiprotozoal agents. olemiss.edu
Antioxidant Activity Investigations at the Molecular Level
Benzoxazole derivatives have been identified as promising antioxidant agents. globalresearchonline.net Research into their mechanism of action often involves evaluating their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a series of benzazolone compounds, including benzoxazolinone derivatives, were synthesized and tested for their ability to inhibit the oxidation of low-density lipoproteins (LDL) induced by copper sulfate (B86663) (CuSO₄) or 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). nih.gov
Key findings from molecular-level investigations include:
Radical Scavenging: In one study, novel benzoxazole derivatives were assessed for their in-vitro antioxidant capabilities using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. tandfonline.com
Inhibition of Lipid Peroxidation: Phenolic derivatives of benzoxazolinone have demonstrated notable activity in preventing lipid peroxidation, a key process in oxidative stress. nih.gov
Structure-Activity Relationship: The antioxidant potential of benzoxazole derivatives is closely linked to their molecular structure. For example, a study on 5,7-dichloro-1,3-benzoxazole derivatives included screening for antioxidant activity using DPPH radical scavenging and ferric reducing power assays. researchgate.net Another compound showed significant potential in inhibiting copper-mediated LDL oxidation in a dose- and time-dependent manner. globalresearchonline.net The presence and position of certain substituent groups, such as phenols, can significantly enhance antioxidant capacity. nih.gov
The following table summarizes findings from studies on the antioxidant activity of various benzoxazole derivatives.
| Derivative Class | Assay / Model | Key Findings | Reference |
| Benzoxazolinone Derivatives | Copper-induced LDL Oxidation | Phenolic compounds showed the best antioxidant activities. | nih.gov |
| 2-Mercapto Benzoxazole Derivatives | DPPH Free Radical Scavenging | Evaluated for in-vitro antioxidant activity. | tandfonline.com |
| 5,7-Dichloro-1,3-benzoxazole Derivatives | DPPH Radical Scavenging, Ferric Reducing Activity | Screened for antioxidant and antilipase activities. | researchgate.net |
| General Benzoxazole Derivative | Copper-mediated LDL Oxidation | Inhibited both the initiation and propagation of oxidation. | globalresearchonline.net |
**6.3. Applications in Materials Science and Functional Molecule Design
The unique electronic and photophysical properties of the benzoxazole ring make its derivatives highly valuable in the design of advanced materials and functional molecules. periodikos.com.br
Benzoxazole derivatives are recognized for their fluorescent properties and are utilized in the development of chemosensors for detecting various analytes. globalresearchonline.net These compounds can act as sensitive and selective fluorescent DNA probes, offering a safer alternative to more common, mutagenic dyes. periodikos.com.br The fluorescence of benzoxazole-based probes can be modulated by interactions with specific ions or molecules.
For example, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore was developed for the optical detection of zinc (Zn²⁺) and cadmium (Cd²⁺) ions in an aqueous medium. mdpi.com The sensor operates through a photo-induced electron transfer (PET) mechanism, where the coordination of the metal ion leads to a significant enhancement of fluorescence, a process known as the CHEF (chelation-enhanced fluorescence) effect. mdpi.com Similarly, other fluorescent probes based on benzoxazole have been synthesized to detect biothiols like glutathione, homocysteine, and cysteine. nih.gov
| Probe Type | Fluorophore | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
| Macrocyclic Chemosensor | 1,3-bis(benzo[d]oxazol-2-yl)phenyl | Zn²⁺, Cd²⁺ | PET-mediated, CHEF effect | Not specified | mdpi.com |
| Benzothiazole-based probe | Benzothiazole | Biothiols (GSH/Hcy/Cys) | Electrophilic addition | 0.33 μM (GSH), 0.70 μM (Hcy), 0.87 μM (Cys) | nih.gov |
The benzoxazole scaffold is incorporated into molecules designed for use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). These derivatives can function as electron transport materials or as emitters in the device stack. researchgate.netresearchgate.net The electron-deficient nature of the benzoxazole ring facilitates electron transport, a crucial property for efficient OLED operation. nih.gov
In one study, benzoheterocyclic derivatives containing a benzoxazole group were investigated as the emission layer in OLEDs, which produced a blue-green light. researchgate.net While the efficiency of these initial devices was modest, further modifications to the molecular structure, such as creating dimer-type derivatives, were explored to improve performance. researchgate.net The inherent high triplet energy levels and charge carrier properties of related heterocyclic structures like carbazole (B46965) and benzimidazole (B57391) make them suitable as host materials for phosphorescent and fluorescent emitters in high-efficiency OLEDs. mdpi.comacs.org The combination of electron-donating and electron-accepting moieties within a single molecule can lead to bipolar charge transport characteristics, which is beneficial for reducing efficiency roll-off at high brightness. acs.org
Contribution to Agrochemical Research (e.g., Herbicides, Fungicides, Insecticides)
Benzoxazole and its derivatives have a broad spectrum of biological activities that are highly relevant to agriculture, including fungicidal, herbicidal, and insecticidal properties. nih.govnih.govmdpi.com This has made the benzoxazole scaffold an important structural template in the discovery of new agrochemicals. mdpi.comresearchgate.net
Fungicidal Activity: Numerous benzoxazole derivatives have demonstrated potent activity against a wide range of phytopathogenic fungi. mdpi.comnih.gov In one study, a series of derivatives were evaluated against eight common plant pathogenic fungi, with some compounds showing significant inhibition rates. For example, compound 4ah exhibited a 76.4% inhibition rate against Mycosphaerella melonis. mdpi.com Another study found that derivatives 5a, 5b, 5h, and 5i were particularly effective against Fusarium solani, with IC₅₀ values significantly lower than the commercial fungicide hymexazol. nih.govsemanticscholar.org The structure-activity relationship analyses indicate that the presence of electron-withdrawing groups can enhance antifungal activity. nih.govsemanticscholar.org
Herbicidal Activity: Certain benzoxazole derivatives have been identified as potential herbicides. proquest.comresearchgate.net Research has shown that 2-alkylthiobenzoxazoles possess high herbicidal activity, with 2-methylthiobenzoxazole showing a high percentage of weed suppression in field trials. proquest.com These compounds often act as contact herbicides and can also induce defoliation in plants like cotton. proquest.com
Insecticidal Activity: The development of insecticides based on the benzoxazole structure is an active area of research. mdpi.comresearchgate.net Derivatives of honokiol, a natural product, that incorporate a benzoxazole core have shown potent insecticidal activity against pests such as Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth). researchgate.net Furthermore, the introduction of a strong electron-withdrawing group like trifluoromethyl has been shown to be crucial for high insecticidal activity. One such benzoxazole derivative demonstrated 100% activity against Spodoptera exigua (beet armyworm) at a concentration of 1 mg/L. researchgate.net
The following tables summarize the agrochemical activities of selected benzoxazole derivatives.
Table 1: Fungicidal Activity of Benzoxazole Derivatives
| Compound | Target Fungus | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 4ah | Mycosphaerella melonis | Inhibition Rate @ 100 µg/mL | 76.4% | mdpi.com |
| 4ac, 4bc | Various fungi | Inhibition Rate @ 100 µg/mL | >50% against five fungi | mdpi.com |
| 5h | Fusarium solani | IC₅₀ | 4.34 µg/mL | nih.govresearchgate.net |
| 5a | Botrytis cinerea | IC₅₀ | 19.92 µg/mL | semanticscholar.orgresearchgate.net |
Table 2: Herbicidal Activity of Benzoxazole Derivatives
| Compound Class | Target | Activity Type | Observation | Reference |
|---|---|---|---|---|
| 2-Alkylthiobenzoxazoles | Weeds | Herbicidal | High percentage of weed suppression. | proquest.com |
| 3-Alkylbenzoxazolinones | Cotton | Defoliant | Caused up to 70% leaf drop. | proquest.com |
Table 3: Insecticidal Activity of Benzoxazole Derivatives
| Compound | Target Insect | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 7n, 8c | Plutella xylostella | Final Mortality Rate (FMR) | 65.3% | researchgate.net |
| 5h | Mythimna separata | Final Mortality Rate (FMR) | 58.6% | researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of the Halogenation Pattern on Reactivity and Electronic Properties
The presence of two chlorine atoms and one fluorine atom on the benzoxazole (B165842) core significantly modulates its electronic properties. Both chlorine and fluorine are electron-withdrawing groups, which generally decrease the electron density of the aromatic system. This can render the compound more susceptible to nucleophilic attack and can influence its ability to participate in hydrogen bonding or other non-covalent interactions, which are often crucial for biological activity.
Research on 2-arylbenzoxazoles has indicated that substitutions at the C-2 and C-5 positions are critical for biological activity. mdpi.com For example, benzoxazole derivatives with a chlorine atom at the 5-position have demonstrated notable antiproliferative effects. mdpi.com The introduction of a second chlorine atom at the 2-position and a fluorine atom at the 7-position would further enhance the electrophilic character of the molecule.
Table 1: Predicted Electronic Properties of 2,5-Dichloro-7-fluoro-1,3-benzoxazole (B6220201)
| Property | Predicted Effect of Halogenation |
|---|---|
| Electron Density on Benzene (B151609) Ring | Decreased |
| Electrophilicity | Increased |
| Acidity of N-H (if applicable) | Increased |
Correlating Substituent Effects with Spectroscopic Signatures
The halogen substituents on this compound are expected to produce characteristic shifts in its spectroscopic data. In infrared (IR) spectroscopy, the presence of C-Cl and C-F bonds will give rise to distinct vibrational frequencies. Generally, Ar-Cl stretching vibrations appear in the range of 740-747 cm⁻¹, while Ar-F stretches are observed between 1119-1383 cm⁻¹. nih.gov
In Nuclear Magnetic Resonance (NMR) spectroscopy, the electronegative halogen atoms will influence the chemical shifts of nearby protons and carbon atoms. The fluorine atom, in particular, will introduce 19F-¹H and 19F-¹³C coupling, which can be a valuable tool for structural elucidation. Computational studies on similar halogenated pollutants have demonstrated the power of combining theoretical calculations with experimental spectroscopy to accurately assign spectral features. mdpi.com
Table 2: Expected Spectroscopic Features for this compound
| Spectroscopic Technique | Expected Observation |
|---|---|
| ¹H NMR | Downfield shift of aromatic protons due to electron-withdrawing effects of halogens. |
| ¹³C NMR | Significant deshielding of carbon atoms directly attached to halogens. |
| ¹⁹F NMR | Characteristic chemical shift and coupling constants. |
| IR Spectroscopy | Absorption bands corresponding to C-Cl and C-F stretching. nih.gov |
Rational Design Principles for Targeted Molecular Properties
The rational design of novel benzoxazole derivatives with specific properties can be guided by the understanding of the structure-activity relationships of compounds like this compound. For instance, if the goal is to develop a more potent antibacterial agent, the hydrophobic nature of the halogen atoms could be exploited to enhance membrane permeability. The design of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives has shown that hydrophobic moieties can lead to potent antibacterial activity. nih.govxjtlu.edu.cn
By systematically modifying the substitution pattern of the halogens or introducing other functional groups, it is possible to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a particular biological target. This approach has been successfully used in the design of various bioactive benzoxazole derivatives. nih.gov
Computational and Experimental Validation of SAR/SPR Models
Computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations are invaluable tools for validating and refining SAR and SPR models. DFT calculations can predict the electronic properties, geometries, and spectroscopic signatures of molecules like this compound. acs.orgnih.gov These theoretical predictions can then be compared with experimental data to validate the computational models.
Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational technique that can be employed. By building statistical models that correlate the structural features of a series of halogenated benzoxazoles with their biological activity, it is possible to predict the activity of new, untested compounds. Such models have been successfully applied to halogen-substituted benzothiazoles and benzimidazoles to predict their antiproliferative activity. mdpi.com
Experimental validation involves the synthesis of the designed compounds and their evaluation in relevant biological assays. For example, the synthesis of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives and their subsequent testing for antiproliferative and antibacterial activity provides crucial data to confirm or refute the predictions of SAR models. mdpi.com The synthesis of 5,7-dichloro-1,3-benzoxazole derivatives has been reported, providing a basis for the synthesis of the 7-fluoro analogue. researchgate.net
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-Arylbenzoxazoles |
| Halogenated Benzothiazoles |
| Halogenated Benzimidazoles |
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid |
| 2-(3,4-Disubstituted phenyl)benzoxazole |
Future Directions and Emerging Research Avenues for Halogenated Benzoxazoles
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of halogenated benzoxazoles has traditionally relied on methods that can be inefficient or environmentally taxing. mdpi.com The future of synthesizing these compounds lies in the development of greener, more sustainable, and efficient methodologies.
Key research trends include:
Catalyst-Free Methods: Researchers have developed catalyst-free approaches for the direct synthesis of substituted benzoxazoles from halogenated nitriles in green solvents like methanol, eliminating the need for exogenous acids or bases. acs.orgbath.ac.uk
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound assistance has been shown to produce high yields of benzoxazole (B165842) derivatives in shorter reaction times under eco-friendly conditions. mdpi.comrsc.org
Metal-Free Approaches: New, economical, and metal-free methods are being reported for synthesizing 2-substituted benzoxazoles using promoters like imidazolium (B1220033) chloride, which offers a wide substrate scope and moderate to excellent yields. mdpi.com
One-Pot Syntheses: Copper-catalyzed one-pot syntheses are being explored to produce benzoxazoles from readily available starting materials like bromoanilines and acyl halides, demonstrating the versatility of this approach. chemistryjournal.net
| Methodology | Description | Advantages | References |
|---|---|---|---|
| Conventional Synthesis | Often involves multi-step processes with harsh reagents and generation of significant waste. | Well-established and understood. | mdpi.com |
| Catalyst-Free Synthesis | Direct synthesis from halogenated nitriles in green solvents without the need for a catalyst. | Environmentally friendly, simple, and robust. | acs.orgbath.ac.uk |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate the reaction, leading to shorter reaction times and higher yields. | Rapid, efficient, and often results in cleaner reactions. | mdpi.comrsc.org |
| Metal-Free Synthesis | Employs promoters like imidazolium chloride to facilitate the reaction without the use of metal catalysts. | Economical, avoids metal contamination, and has a wide substrate scope. | mdpi.com |
Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the intricate dynamics of halogenated benzoxazoles, including their reaction mechanisms and interactions with biological targets, requires sophisticated analytical techniques. southampton.ac.uk The future in this area points towards the application of advanced spectroscopic methods to capture real-time molecular events.
Emerging techniques include:
Time-Resolved Spectroscopy: Techniques like time-resolved infrared (TRIR) and fluorescence spectroscopy can provide insights into the transient species and kinetics of photochemical reactions involving halogenated benzoxazoles.
Two-Dimensional (2D) Spectroscopy: 2D NMR and 2D electronic spectroscopy (2DES) can elucidate complex molecular structures and map coherent electronic correlations, offering a deeper understanding of biexciton characteristics in benzoxazole-based materials. researchgate.net
In-Situ Spectroscopy: The use of in-situ spectroscopic methods allows for the real-time monitoring of reaction progress, providing valuable data for optimizing synthetic protocols and understanding reaction mechanisms.
| Technique | Application | Information Gained | References |
|---|---|---|---|
| Time-Resolved Spectroscopy | Studying photochemical reactions and excited-state dynamics. | Kinetics, transient species, and reaction pathways. | |
| 2D Electronic Spectroscopy (2DES) | Investigating electronic couplings and energy transfer in molecular aggregates. | Coherent correlations and biexciton characteristics. | researchgate.net |
| Surface-Enhanced Raman Spectroscopy (SERS) | Highly sensitive detection for chemical sensing and biomedical imaging. | Enhanced Raman signals of molecules on metal surfaces. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid design and optimization of novel compounds. astrazeneca.com For halogenated benzoxazoles, these computational tools can accelerate the identification of candidates with desired properties.
Future applications in this domain include:
De Novo Drug Design: AI-driven generative models can explore vast chemical spaces to design novel benzoxazole derivatives with optimized biological activity and desirable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netxjtlu.edu.cn
Predictive Modeling: Machine learning algorithms, such as graph neural networks, can be trained on existing data to predict the molecular properties and biological activities of new halogenated benzoxazole candidates, reducing the need for extensive experimental screening. astrazeneca.comnih.gov
Transfer Learning: This ML strategy allows knowledge gained from large datasets to be applied to improve predictive performance on smaller, more specific datasets, which is particularly useful in the later, more data-intensive stages of drug discovery. astrazeneca.comnih.gov
Exploration of Niche Applications in Chemical Biology and Material Science
While halogenated benzoxazoles are well-known for their potential in pharmaceuticals, emerging research is uncovering their utility in more specialized areas of chemical biology and materials science.
Promising niche applications include:
Chemical Probes and Sensors: The fluorescent properties of certain benzoxazole derivatives make them suitable for use as probes and sensors for detecting metal cations and anions. chemistryjournal.net
Organic Electronics: The planar structure and tunable electronic properties of the benzoxazole core are being explored for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Optical Brighteners: In the textile industry, benzoxazole derivatives are used as optical brighteners, which absorb ultraviolet light and re-emit it in the visible spectrum, enhancing the appearance of fabrics. chemistryjournal.net
Deepening Understanding of Molecular Mechanisms in Biological Interactions
A fundamental goal of future research will be to elucidate the precise molecular mechanisms through which halogenated benzoxazoles exert their biological effects. This involves a deeper understanding of their interactions with biomolecular targets.
Key research focuses will be:
Structural Biology: X-ray crystallography and cryo-electron microscopy will be crucial in determining the three-dimensional structures of halogenated benzoxazoles bound to their protein targets, revealing key binding interactions.
Halogen Bonding: The role of halogen bonding—a non-covalent interaction involving a halogen atom—in the binding affinity and selectivity of these compounds for their biological targets is an area of growing interest.
Structure-Activity Relationship (SAR) Studies: Continued SAR studies will be essential for understanding how modifications to the benzoxazole scaffold, including the position and nature of halogen substituents, impact biological activity. chemistryjournal.net This knowledge is critical for the rational design of more potent and selective therapeutic agents. chemistryjournal.netnih.gov
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2,5-Dichloro-7-fluoro-1,3-benzoxazole with high yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and cyclization reactions. For example, substituted benzoxazoles can be prepared by refluxing precursor hydrazides with substituted aldehydes in ethanol or DMSO under acidic conditions (e.g., glacial acetic acid) . Optimization steps include:
- Solvent selection : Ethanol or DMSO for reflux (18–24 hours).
- Catalysts : Acidic conditions (e.g., glacial acetic acid) to promote cyclization.
- Purification : Recrystallization using water-ethanol mixtures (yields ~65%) .
Alternative methods use microwave-assisted synthesis to reduce reaction times and improve yields .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Key analytical techniques include:
- Melting Point (m.p.) Analysis : Compare observed m.p. with literature values (e.g., 141–143°C for related triazole derivatives) .
- Spectroscopy :
- ¹H/¹³C NMR to confirm substitution patterns and aromaticity.
- FT-IR to detect functional groups (e.g., C-F stretching at ~1,200 cm⁻¹).
- Chromatography : HPLC or TLC to assess purity (>99% for pharmaceutical-grade compounds) .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from differences in assay conditions or structural analogs. To resolve discrepancies:
- Standardize Assays : Use consistent protocols (e.g., agar well diffusion for antimicrobial activity ).
- Comparative Studies : Test derivatives under identical conditions. For example, 5,7-dichloro-benzoxazole derivatives showed variable MIC values against S. aureus (1.25–5 µg/mL) depending on substituents .
- Data Reprodubility : Cross-validate results with independent labs or open-access datasets (avoiding non-peer-reviewed sources like BenchChem) .
Q. How can computational methods enhance the design of this compound derivatives for targeted bioactivity?
- Methodological Answer : Integrate molecular docking (e.g., AutoDock Vina) and QSAR modeling to predict interactions with biological targets. For example:
- Target Selection : Prioritize enzymes like EGFR or DNA gyrase based on benzoxazole’s affinity for hydrophobic pockets .
- Docking Parameters : Use crystallographic data (PDB IDs) to validate binding poses. Derivatives with electron-withdrawing groups (e.g., -Cl, -F) show enhanced binding to kinase domains .
- Experimental Validation : Synthesize top-scoring virtual hits and test in vitro (e.g., MTT assay for anticancer activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
